molecular formula C11H16ClNO B1660209 (R)-7,8-Dimethylchroman-4-amine hcl hcl CAS No. 730980-50-4

(R)-7,8-Dimethylchroman-4-amine hcl hcl

Cat. No.: B1660209
CAS No.: 730980-50-4
M. Wt: 213.70
InChI Key: DFUHMFDEXSIALM-HNCPQSOCSA-N
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Description

Structural Classifications and Significance of Chroman-4-amines within Organic Chemistry

Chroman-4-amines are classified as heterocyclic compounds, and more specifically, as benzopyran derivatives. The chroman scaffold is a common motif in a vast array of natural products and synthetic molecules with significant biological activities. In organic chemistry, the synthesis of the chroman-4-amine (B2768764) core and its derivatives presents an interesting challenge, often involving multi-step reaction sequences. The versatility of the chroman-4-amine scaffold allows for a wide range of structural modifications at various positions, enabling the systematic exploration of structure-activity relationships (SAR). This adaptability has made it a "privileged scaffold" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications.

Importance of Chirality in Chroman-4-amine Derivatives as Privileged Scaffolds

The presence of a stereocenter at the C4 position of the chroman-4-amine scaffold introduces the element of chirality, which is of paramount importance in medicinal chemistry. The two enantiomers of a chiral drug, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body. This is due to the stereospecific interactions with biological targets such as enzymes and receptors.

For chroman-4-amine derivatives, the specific spatial arrangement of the amine group in the (R) or (S) configuration can dictate the binding affinity and efficacy of the molecule. Therefore, the stereoselective synthesis of a single enantiomer, such as (R)-7,8-Dimethylchroman-4-amine, is often a critical objective in the development of new therapeutic agents to maximize the desired therapeutic effect while minimizing potential off-target effects and toxicity associated with the other enantiomer.

Historical Context and Evolution of Research on Chroman-Based Compounds

Research into chroman-based compounds has a rich history, initially driven by the study of naturally occurring compounds like vitamin E (tocopherols and tocotrienols), which feature a chroman ring. These early investigations highlighted the antioxidant properties of the chroman scaffold. Over the decades, the synthetic versatility of the chroman core has been extensively explored, leading to the development of a vast library of derivatives with a wide spectrum of biological activities.

The focus of research has evolved from the initial interest in antioxidants to the exploration of chroman derivatives as potential treatments for a range of diseases, including cancer, inflammation, and neurodegenerative disorders. The introduction of the amine functionality at the C4 position marked a significant step in the evolution of chroman-based research, opening up new avenues for targeting a different set of biological targets.

Overview of Academic Research Trajectories for the (R)-7,8-Dimethylchroman-4-amine Scaffold

While specific academic research exclusively focused on (R)-7,8-Dimethylchroman-4-amine is not extensively documented in publicly available literature, the research trajectory for this scaffold can be inferred from studies on analogous chroman-4-amine derivatives. A significant area of investigation for chroman-4-amines is in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Research has shown that chroman-4-amine derivatives can act as inhibitors of enzymes like monoamine oxidase (MAO) and cholinesterases, which are key targets in the treatment of these conditions. researchgate.net The substitution pattern on the aromatic ring, such as the 7,8-dimethyl groups in the title compound, is expected to play a crucial role in modulating the potency and selectivity of these interactions. The specific (R)-chirality at the C4 position is also a critical determinant of biological activity.

Future research on (R)-7,8-Dimethylchroman-4-amine and its derivatives will likely focus on:

Elucidation of its specific biological targets: Identifying the enzymes, receptors, or ion channels with which this compound interacts.

Structure-Activity Relationship (SAR) studies: Systematically modifying the structure to understand the key molecular features responsible for its biological activity.

Preclinical evaluation: Assessing its therapeutic potential in relevant in vitro and in vivo models of disease.

Development of stereoselective synthetic routes: Devising efficient methods to produce the pure (R)-enantiomer.

The (R)-7,8-Dimethylchroman-4-amine scaffold represents a promising starting point for the design and development of novel therapeutic agents, particularly for central nervous system disorders. Further academic and industrial research is warranted to fully explore its potential.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-7,8-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-7-3-4-9-10(12)5-6-13-11(9)8(7)2;/h3-4,10H,5-6,12H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUHMFDEXSIALM-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCO2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CCO2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

730980-50-4
Record name 2H-1-Benzopyran-4-amine, 3,4-dihydro-7,8-dimethyl-, hydrochloride (1:1), (4R)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-7,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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Synthetic Methodologies for R 7,8 Dimethylchroman 4 Amine and Its Analogues

Synthesis of Chroman-4-one Precursors

The chroman-4-one framework is a common structural motif in a plethora of biologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of several reliable methods.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Addition Routes

A prevalent and efficient method for the synthesis of chroman-4-ones involves a base-promoted aldol condensation between a 2'-hydroxyacetophenone (B8834) and an aldehyde, followed by an intramolecular oxa-Michael addition. This tandem reaction sequence provides a direct route to the chromanone core.

The key starting material for the synthesis of 7,8-dimethylchroman-4-one via this route is 2'-hydroxy-3',4'-dimethylacetophenone. This precursor can be synthesized through various methods, including the Fries rearrangement of 3,4-dimethylphenyl acetate (B1210297). researchgate.netresearchgate.netjocpr.com Once obtained, the 2'-hydroxy-3',4'-dimethylacetophenone can be reacted with a suitable aldehyde in the presence of a base. The initial aldol addition forms a chalcone (B49325) intermediate, which then undergoes a subsequent intramolecular oxa-Michael addition (cyclization) to yield the desired chroman-4-one. researchgate.netresearchgate.net

Microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields in shorter reaction times. xdhg.com.cn Various bases can be employed, with diisopropylamine (B44863) (DIPA) and potassium hydroxide (B78521) being common choices.

Table 1: Examples of Base-Promoted Synthesis of Chroman-4-one Derivatives

Entry2'-Hydroxyacetophenone DerivativeAldehydeBaseConditionsProductYield (%)
12'-HydroxyacetophenoneFormaldehydeKOHEtOH, refluxChroman-4-one-
2Substituted 2'-hydroxyacetophenoneVarious aliphatic aldehydesDIPAEtOH, MW, 160-170 °C2-Alkyl-chroman-4-ones17-71

Data for specific 7,8-dimethyl analogue not explicitly found, representative examples are shown.

Alternative Approaches to Chromanone Skeletons

Besides the aldol condensation route, several other effective methods have been developed for the construction of the chromanone skeleton.

The Michael addition of phenols to α,β-unsaturated carbonyl compounds presents another viable pathway to chroman-4-one precursors. researchgate.net In the context of synthesizing 7,8-dimethylchroman-4-one, this would involve the reaction of 3,4-dimethylphenol (B119073) with an appropriate Michael acceptor, such as acrylonitrile (B1666552) or an acrylate (B77674) ester. encyclopedia.pubsrce.hrlibretexts.org

The initial Michael addition product, a 3-phenoxypropanoate or related derivative, can then be cyclized under acidic conditions to afford the target chroman-4-one. This two-step process offers a versatile approach to a wide range of substituted chromanones.

Table 2: Michael Addition Approach to Chroman-4-ones

EntryPhenol (B47542)Michael AcceptorReaction StepsProduct
13,4-DimethylphenolAcrylonitrile1. Base-catalyzed addition2. Acid-catalyzed cyclization7,8-Dimethylchroman-4-one
2PhenolMethyl acrylate1. Base-catalyzed addition2. Acid-catalyzed cyclizationChroman-4-one

Specific reaction conditions and yields for the 7,8-dimethyl analogue require further investigation.

The acylation of resorcinol (B1680541) or its derivatives is a classical and widely used method for the preparation of 2'-hydroxyacetophenones, which are key precursors for chromanones. researchgate.net For the synthesis of 7,8-dimethylchroman-4-one, a suitable starting material would be 2,3-dimethylhydroquinone (B130011) or a related dimethylphenol.

One common approach is the Friedel-Crafts acylation. For instance, the reaction of 3,4-dimethylphenol with 3-chloropropionyl chloride in the presence of a Lewis acid like aluminum chloride can lead to the formation of a 3-chloro-1-(2-hydroxy-4,5-dimethylphenyl)propan-1-one intermediate. google.com Subsequent intramolecular cyclization under basic conditions would then yield 7,8-dimethylchroman-4-one.

Alternatively, the Fries rearrangement of an appropriate aryl ester, such as 3,4-dimethylphenyl acetate, can be employed to generate the necessary 2'-hydroxyacetophenone intermediate. researchgate.netresearchgate.netjocpr.comgychbjb.com This reaction is typically catalyzed by Lewis or Brønsted acids.

Table 3: Acylation-Based Synthesis of Chromanone Precursors

EntryStarting MaterialReagentMethodIntermediate/Product
13,4-Dimethylphenol3-Chloropropionyl chloride / AlCl₃Friedel-Crafts Acylation & Cyclization7,8-Dimethylchroman-4-one
23,4-Dimethylphenyl acetateLewis Acid (e.g., AlCl₃)Fries Rearrangement2'-Hydroxy-4',5'-dimethylacetophenone

The electrophilic cyclization of 3-phenoxypropanoic acid derivatives provides a direct route to the chroman-4-one ring system. semanticscholar.org This method involves the treatment of a substrate such as 3-(2,3-dimethylphenoxy)propanoic acid with a strong acid or another electrophilic reagent. The acid promotes an intramolecular Friedel-Crafts-type reaction, leading to the formation of the chromanone.

This approach is advantageous as it can often be performed in a single step from the corresponding phenoxypropanoic acid, which can be prepared by the Michael addition of the phenol to an acrylate.

Synthesis of Substituted Chroman-4-ones for Subsequent Amination

The foundational step in the synthesis of chroman-4-amines is the construction of the corresponding chroman-4-one. The chroman-4-one framework is a privileged structure in medicinal chemistry and serves as a versatile intermediate. researchgate.netacs.org Synthetic modifications at various positions of the chroman-4-one ring are common to develop a range of derivatives. gu.se

A prevalent method for synthesizing chroman-4-ones involves the intramolecular cyclization of an appropriate phenol derivative. For 7,8-dimethylchroman-4-one, the synthesis would typically start from a correspondingly substituted 2-hydroxyacetophenone. General procedures involve reacting a 2'-hydroxyacetophenone with an appropriate aldehyde. acs.org For instance, an efficient one-step procedure has been developed for synthesizing various chroman-4-one derivatives, highlighting the importance of this scaffold for further functionalization. acs.org

Modern synthetic approaches have also explored visible-light-induced radical cascade cyclization strategies to create substituted chroman-4-one scaffolds. researchgate.net These methods offer robust and efficient pathways to access complex chromanone structures that can be further elaborated. researchgate.netmdpi.com The synthesis of the chroman-4-one backbone is a critical step, as the substituents on the aromatic ring are typically installed at this stage, before the subsequent amination reaction.

Reductive Amination Strategies for Chroman-4-amines

Reductive amination is a cornerstone method for converting ketones, such as chroman-4-ones, into amines. masterorganicchemistry.com This transformation can be performed directly in a one-pot reaction where the ketone, an amine source, and a reducing agent are combined, or indirectly by first forming and isolating an imine, which is then reduced. mdpi.com The direct method is often preferred for its efficiency. organic-chemistry.org

Modified Leuckart Type Reactions for Chroman-4-amine (B2768764) Synthesis

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones that uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. mdpi.comwikipedia.org The reaction typically requires high temperatures, often between 120°C and 165°C. wikipedia.org The mechanism involves the formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the primary amine. wikipedia.orgntnu.no

Modifications to the Leuckart reaction aim to improve yields and apply the reaction to a broader range of substrates, including aliphatic ketones. ntnu.nogoogle.com While traditionally used for simpler ketones, its principles can be adapted for the synthesis of chroman-4-amines. The process involves heating the substituted chroman-4-one with excess ammonium formate. ntnu.no The key intermediate is an iminium ion, which is then reduced by the formate anion. wikipedia.org Recent advancements have explored catalytic systems and microwave assistance to accelerate the reaction and improve efficiency. ntnu.nogoogle.comresearchgate.net

Utilization of Ammonium Acetate, Aqueous Ammonia (B1221849), and Sodium Cyanoborohydride

A widely used and milder alternative to the Leuckart reaction is reductive amination using a chemical reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent for this purpose due to its selectivity. masterorganicchemistry.comorganic-chemistry.org It readily reduces iminium ions, which are formed in situ from the reaction of a ketone with an amine source, but is slow to reduce the ketone itself, thus preventing the formation of alcohol byproducts. masterorganicchemistry.comorganic-chemistry.org

In this one-pot procedure, the 7,8-dimethylchroman-4-one is mixed with an amine source, such as ammonium acetate or aqueous ammonia, to form an equilibrium with the corresponding imine or iminium ion. The addition of sodium cyanoborohydride then selectively reduces the C=N double bond to afford the desired chroman-4-amine. organic-chemistry.orgyoutube.com The reaction is typically run under mildly acidic conditions (pH ~6-7) to facilitate imine formation without significantly degrading the hydride reagent. harvard.edu

Table 1: Common Reagents for Reductive Amination of Chroman-4-ones

Amine Source Reducing Agent Key Features
Ammonium Formate Formic Acid (in situ) Classic Leuckart conditions; requires high heat. wikipedia.org
Ammonium Acetate Sodium Cyanoborohydride Mild conditions; selective for iminium ion reduction. organic-chemistry.org
Aqueous Ammonia Sodium Cyanoborohydride Common amine source; selective reduction. youtube.com

Optimization of Reaction Conditions and Yields for Racemic Amines

Optimizing the yield for the synthesis of racemic chroman-4-amines involves careful control of several reaction parameters. When using sodium cyanoborohydride, maintaining the pH is crucial. A pH range of 6 to 7 is optimal for the rapid formation of the iminium ion while ensuring the stability and selective reactivity of the reducing agent. harvard.edu

Other factors include the choice of solvent, temperature, and the concentration of the amine source. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. The concentration of the ammonia source (e.g., ammonium acetate) is often kept high to push the equilibrium towards imine formation. While many reductive aminations proceed efficiently at room temperature, gentle heating may sometimes be applied to increase the reaction rate. The goal is to find a balance that maximizes the formation and subsequent reduction of the imine intermediate while minimizing side reactions, such as the reduction of the starting ketone. masterorganicchemistry.comharvard.edu

Exploration of Alternative Reducing Agents for Reductive Amination

While sodium cyanoborohydride is highly effective, its toxicity and the generation of cyanide waste have led to the exploration of alternatives. harvard.edu

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a prominent, milder, and safer alternative. masterorganicchemistry.com It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with various amines. It does not require strict pH control and can often provide higher yields, making it a preferred reagent in modern organic synthesis. masterorganicchemistry.comharvard.edu

Sodium borohydride (B1222165) (NaBH₄): This is a more common and less expensive reducing agent. However, it can also reduce the starting ketone to an alcohol, leading to lower yields of the desired amine. masterorganicchemistry.com To circumvent this, the reaction can be performed in a stepwise manner: the imine is formed first, often with a dehydrating agent, and then NaBH₄ is added. The reaction conditions, particularly pH, must be carefully managed as NaBH₄ is less stable in acidic media compared to NaBH₃CN. masterorganicchemistry.com

Catalytic Hydrogenation: Another alternative is the reduction of the intermediate imine using hydrogen gas with a metal catalyst (e.g., Palladium on carbon, Raney nickel). This method is effective and avoids borohydride reagents but requires specialized hydrogenation equipment.

Asymmetric Synthesis of Chiral Chroman-4-amines

Achieving the synthesis of a single enantiomer, such as (R)-7,8-dimethylchroman-4-amine, requires an asymmetric approach. This is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

Modern organocatalysis offers powerful tools for the asymmetric synthesis of chiral chromans. nih.govmdpi.com Chiral bifunctional catalysts, such as those derived from quinine (B1679958) or chiral diamines combined with squaramide or thiourea (B124793) moieties, have been successfully employed. nih.govrsc.orgdntb.gov.ua These catalysts can activate both the nucleophile and the electrophile through non-covalent interactions (e.g., hydrogen bonding), creating a chiral environment that directs the stereochemical outcome of the reaction. For example, squaramide-catalyzed domino reactions have been shown to produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities. nih.govrsc.org

Another strategy is enzymatic synthesis. Biocatalytic methods using engineered enzymes like transaminases or amine dehydrogenases offer high efficiency and stereoselectivity under mild and sustainable conditions. nih.gov A transaminase could be used to convert 7,8-dimethylchroman-4-one directly into the (R)-amine with high enantiomeric excess by using a suitable chiral amine donor. nih.gov Protein engineering has significantly expanded the substrate scope and catalytic efficiency of these enzymes, making them viable for the industrial-scale production of chiral amines. nih.gov

Table 2: Compound Names

Compound Name
(R)-7,8-Dimethylchroman-4-amine hcl hcl
7,8-Dimethylchroman-4-one
Ammonium formate
Formamide
Ammonium acetate
Aqueous ammonia
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Sodium borohydride
Quinine
Palladium on carbon

Challenges and Unsuccessful Attempts in Enantioselective Reductive Amination

Direct enantioselective reductive amination of prochiral ketones is one of the most efficient methods for synthesizing chiral primary amines. nih.gov However, this approach presents significant challenges, especially for certain ketone substrates like chroman-4-ones. The direct organocatalytic reductive amination often circumvents the issue of ketimine instability, as intermediates derived from some ketones can be difficult to isolate. nih.gov

While specific documented failures for the enantioselective reductive amination of 7,8-dimethylchroman-4-one are not extensively detailed in the literature, the prevalence of alternative, multi-step synthetic routes suggests that this direct approach is problematic. Challenges in the asymmetric hydrogenation of ketimines, a related process, often involve the need for precious metal catalysts and difficulties in achieving high enantioselectivity for certain substrates. whiterose.ac.uk The development of manganese-catalyzed systems for the hydrogenation of in situ-generated imines from indanone derivatives highlights the ongoing effort to find efficient and sustainable methods for similar cyclic ketones. whiterose.ac.uk The difficulty in achieving high enantioselectivity for some cyclic imines, even with advanced catalysts, points to the inherent challenges in controlling the stereochemical outcome of the reduction step. whiterose.ac.uk The success of alternative strategies, such as the decarboxylative Mannich reaction, further implies that direct reductive amination of the corresponding chroman-4-one is not a synthetically viable or high-yielding method for producing enantiomerically pure chroman-4-amines.

Catalytic Asymmetric Decarboxylative Mannich Reactions

A highly successful and enantioselective route to chiral chroman-4-amines has been developed utilizing an asymmetric decarboxylative Mannich reaction. acs.orgresearchgate.net This strategy involves the reaction of malonic acid half esters (MAHEs) with cyclic aldimines, catalyzed by a chiral copper complex, to generate β-amino esters which serve as key precursors to the target amines. acs.orgresearchgate.net

The key to the high enantioselectivity of this decarboxylative Mannich reaction is the use of a specific chiral catalyst. acs.org Researchers have successfully employed a copper(I)/(R,R)-Ph-Box complex for this transformation. acs.orgresearchgate.net This catalytic system effectively controls the stereochemistry of the reaction, leading to the formation of the desired β-amino esters in good to high yields and with excellent enantioselectivities. acs.orgresearchgate.net The use of chiral bis(oxazoline) (Box) ligands in copper-catalyzed asymmetric reactions is well-established for a variety of transformations, including Michael additions and aldol reactions, demonstrating their versatility and effectiveness in creating stereogenic centers. nih.gov

In this synthetic approach, cyclic aldimines function as the electrophilic component in the Mannich reaction. acs.orgresearchgate.net The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. organic-chemistry.org The electrophile is typically an iminium ion generated from an amine and a non-enolizable aldehyde. organic-chemistry.org In this specific methodology, pre-formed cyclic aldimines are used as stable and effective electrophiles that react with the nucleophile generated from the decarboxylation of malonic acid half esters. acs.orgresearchgate.net The inherent reactivity of these cyclic aldimines makes them suitable substrates for the copper-catalyzed addition, facilitating the construction of the key β-amino ester intermediate. acs.orgua.es

Organocatalytic Asymmetric Approaches to Chiral Chromans

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including chiral chromans. These methods avoid the use of metals and often provide high levels of stereocontrol.

A notable organocatalytic strategy for constructing polysubstituted chiral chromans is the oxa-Michael-nitro-Michael domino reaction. nih.govrsc.orgnih.gov This method involves the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by a chiral bifunctional squaramide organocatalyst. nih.govresearchgate.net

This domino reaction proceeds with excellent efficiency, affording the desired chiral chroman derivatives with multiple contiguous stereogenic centers. nih.gov The reaction demonstrates high yields (up to 82%) and, critically, outstanding stereoselectivity, with diastereomeric ratios of up to >20:1 and enantiomeric excesses of up to 99%. nih.govrsc.orgnih.govresearchgate.net The squaramide catalyst plays a crucial role by using its hydrogen-bonding and basic moieties to activate both the nucleophile and the electrophile, guiding the stereochemical outcome of the cascade reaction. nih.gov This approach is versatile, accommodating a range of substituents on the aromatic ring of the 2-hydroxynitrostyrene, including both electron-donating and electron-withdrawing groups, without significantly compromising the yield or stereoselectivity. nih.gov

Table of Research Findings: Organocatalytic Oxa-Michael-Nitro-Michael Domino Reaction

CatalystReactantsProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Squaramide2-Hydroxynitrostyrenes and trans-β-nitroolefinsPolysubstituted chiral chromansUp to 82%Up to >20:1Up to 99% nih.govrsc.org
Application of Chiral Bifunctional Organocatalysts (e.g., Squaramide Organocatalysts, Cinchona-Derived Catalysts)

The asymmetric synthesis of chiral chromans, including derivatives like 7,8-dimethylchroman-4-amine, heavily relies on organocatalysis, where small chiral organic molecules accelerate reactions and control stereochemical outcomes. Among these, chiral bifunctional organocatalysts, which possess both a Brønsted acid (e.g., a hydrogen-bond donor like urea (B33335), thiourea, or squaramide) and a Brønsted base (e.g., a tertiary amine) moiety, have proven exceptionally effective. nih.govkyoto-u.ac.jprsc.org These catalysts activate both the nucleophile and the electrophile simultaneously through cooperative hydrogen bonding, facilitating highly organized transition states. kyoto-u.ac.jp

Squaramide Organocatalysts: Squaramide-based catalysts, often derived from chiral backbones like 1,2-diaminocyclohexane or Cinchona alkaloids, are powerful tools for synthesizing polysubstituted chiral chromans. nih.govresearchgate.netnih.gov They are particularly effective in promoting domino reactions, such as the oxa-Michael-nitro-Michael cascade, to construct the chroman framework with high stereocontrol. nih.govresearchgate.netnih.gov For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins catalyzed by a quinine-derived squaramide catalyst can produce chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). nih.govresearchgate.netnih.gov The catalyst's squaramide N-H groups activate the nitroolefin via hydrogen bonding, while the tertiary amine of the quinine scaffold deprotonates the phenolic hydroxyl group of the 2-hydroxynitrostyrene, initiating the cascade. nih.govrsc.org

Cinchona-Derived Catalysts: Cinchona alkaloids, such as quinine and cinchonidine, and their derivatives are among the most versatile scaffolds for bifunctional organocatalysts. dovepress.comrsc.orgrsc.org Cinchona-alkaloid-urea-based catalysts, for example, have been successfully used in the asymmetric synthesis of 2-substituted chromans via intramolecular oxy-Michael additions. kyoto-u.ac.jprsc.orgdovepress.com These reactions proceed with high yields and enantioselectivities. The catalyst's urea moiety activates the Michael acceptor, while the quinuclidine (B89598) nitrogen acts as a base, promoting the cyclization of phenol derivatives that have an (E)-α,β-unsaturated ketone or thioester group. kyoto-u.ac.jpdovepress.com Primary amine catalysts derived from Cinchona alkaloids have also emerged as powerful catalysts in various asymmetric transformations. rsc.org

The selection of the catalyst scaffold and the specific functional groups is critical for achieving high stereoinduction. Studies have shown that catalysts derived from quinine often provide superior results in terms of enantioselectivity for certain chroman syntheses. nih.gov

Table 1: Performance of Quinine-Derived Squaramide Catalysts in Asymmetric Chroman Synthesis

Catalyst Yield (%) Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
3d (Thiourea) 65 75 >20:1
3e (Squaramide) 78 92 >20:1
3f (Squaramide) 72 88 >20:1
3k (Squaramide) 68 85 >20:1

Data derived from the squaramide-catalyzed domino reaction of a 2-hydroxynitrostyrene with a trans-β-nitroolefin. Catalyst 3e demonstrated the highest efficiency. nih.gov

Mechanistic Hypotheses for Stereocontrol in Organocatalytic Domino Reactions

The high degree of stereocontrol observed in organocatalytic domino reactions for chroman synthesis is attributed to the formation of a highly ordered, ternary transition state involving the catalyst, the nucleophile, and the electrophile. rsc.org In the case of a squaramide-catalyzed oxa-Michael-nitro-Michael reaction, a plausible mechanistic model has been proposed. researchgate.netrsc.org

According to this hypothesis, the squaramide catalyst 3e, for example, activates the nitroolefin through dual hydrogen bonding between the two N-H protons of the squaramide moiety and the oxygen atoms of the nitro group. rsc.org This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the nitroolefin, making it more susceptible to nucleophilic attack. Simultaneously, the basic tertiary amine of the quinine framework deprotonates the phenolic hydroxyl group of the 2-hydroxynitrostyrene substrate. rsc.org

The resulting phenoxide then attacks the β-carbon of the activated nitroolefin from a specific face (e.g., the Si face), directed by the chiral scaffold of the catalyst. This initial oxa-Michael addition sets the stereochemistry at one of the newly formed chiral centers. Following this, an intramolecular nitro-Michael addition occurs, where the α-carbon of the initial adduct attacks the β-carbon of the nitrovinyl group on the benzene (B151609) ring. This cyclization step is also controlled by the catalyst, leading to the formation of the chroman ring with specific stereochemistry at the other centers. rsc.org This highly organized transition state minimizes steric repulsion and maximizes favorable non-covalent interactions, leading to the preferential formation of one diastereomer with high enantiopurity. researchgate.netrsc.org

Asymmetric Synthesis of Polysubstituted Chiral Chromans with Multiple Stereogenic Centers

The development of methods for the asymmetric synthesis of polysubstituted chiral chromans with multiple contiguous stereogenic centers is a significant area of research. nih.govrsc.org Organocatalytic domino reactions are particularly well-suited for this purpose as they can construct complex molecular architectures with multiple stereocenters in a single, highly atom-economical step. researchgate.netnih.govnih.gov

A notable example is the squaramide-catalyzed domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins. nih.govresearchgate.net This methodology allows for the efficient synthesis of chroman derivatives bearing three contiguous stereogenic centers. The reaction tolerates a wide range of substituents on both reactants. For instance, the benzene ring of the 2-hydroxynitrostyrene can bear either electron-donating (e.g., OMe, Me) or electron-withdrawing (e.g., F, Cl, Br) groups at various positions, consistently affording the desired chroman products in good yields (up to 82%) and with excellent diastereoselectivities and enantioselectivities (up to 99% ee). nih.gov This strategy has been successfully applied to synthesize both 2-alkyl- and 2-aryl-substituted chiral chromans. nih.govrsc.org

Another powerful approach is the asymmetric [4+2] cycloaddition of 1-((2-aryl)vinyl)naphthalen-2-ols with in situ generated ortho-quinone methides, catalyzed by a chiral phosphoric acid. This method yields highly substituted chromanes with multiple stereogenic centers in excellent yields and stereoselectivities (up to 99% yield, >95:5 dr, and >99% ee). rsc.org

Table 2: Substrate Scope for the Asymmetric Synthesis of Polysubstituted Chiral Chromans

R¹ (Substituent on Benzene Ring) R² (Substituent on Nitroolefin) Yield (%) ee (%) dr
H n-Bu 78 92 >20:1
6-OMe n-Bu 75 95 >20:1
7-Me n-Bu 82 99 >20:1
8-Cl n-Bu 71 85 >20:1
H Ph 72 96 10:1
H 4-Cl-Ph 75 97 15:1

Data from a squaramide-catalyzed domino reaction, demonstrating the synthesis of chromans with three contiguous stereogenic centers. nih.gov

Chiral Resolution Techniques for Enantiomeric Separation

While asymmetric synthesis is the preferred method for obtaining single enantiomers, chiral resolution remains a vital technique, especially for large-scale production or when asymmetric routes are not feasible. wikipedia.org This process involves the separation of a racemic mixture into its constituent enantiomers.

Preparative High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Preparative high-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation of enantiomers. researchgate.netnih.gov The method relies on the differential interaction of the enantiomers in a racemic mixture with a chiral stationary phase (CSP). nih.govchiralpedia.com CSPs are typically composed of a chiral selector immobilized on a solid support, such as silica (B1680970) gel. chiralpedia.com

For the separation of chiral amines like (R)-7,8-Dimethylchroman-4-amine, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation. chiralpedia.com

The optimization of a preparative HPLC separation involves screening various CSPs and mobile phases to achieve a sufficient separation factor (α) and resolution (Rs). nih.gov Once analytical conditions are established, the method is scaled up to a preparative scale to isolate larger quantities of the desired enantiomer. researchgate.netnih.gov Supercritical fluid chromatography (SFC) has also emerged as a valuable alternative to HPLC for preparative chiral separations, often offering faster separations and reduced solvent consumption. researchgate.netnih.gov

Diastereomeric Salt Formation and Recrystallization

Classical resolution via diastereomeric salt formation is a well-established and economical method for separating racemic amines. wikipedia.orgulisboa.ptonyxipca.com The process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent. wikipedia.orgrsc.org

Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. wikipedia.orgonyxipca.comlibretexts.org The choice of resolving agent and solvent is critical and is often determined through systematic screening. ulisboa.ptonyxipca.com The two diastereomeric salts—(R)-amine·(R)-acid and (S)-amine·(R)-acid—will exhibit different solubilities. Through careful selection of the solvent system and temperature, one of the diastereomeric salts can be induced to crystallize preferentially from the solution while the other remains dissolved. rsc.org

The crystallized salt is then separated by filtration. Finally, the chiral resolving agent is removed by treating the salt with a base, which liberates the enantiomerically enriched amine. wikipedia.orglibretexts.org This technique can be highly effective, providing access to large quantities of enantiopure material. ulisboa.pt

Table 3: Common Chiral Resolving Agents for Amines

Resolving Agent Type
(+)-Tartaric acid Chiral Acid
(-)-Dibenzoyltartaric acid Chiral Acid
(S)-(+)-Mandelic acid Chiral Acid
(+)-Camphor-10-sulfonic acid Chiral Acid
(S)-(-)-1-Phenylethylamine Chiral Base (for resolving acids)
Brucine Chiral Base (for resolving acids)

A selection of commonly used resolving agents for the separation of racemic mixtures via diastereomeric salt formation. wikipedia.orgonyxipca.comlibretexts.org

Stereochemical Characterization and Control

Analytical Methods for Enantiomeric Excess (ee) and Diastereomeric Ratio (dr) Determination

Ensuring the stereochemical purity of (R)-7,8-Dimethylchroman-4-amine HCl is paramount. Enantiomeric excess (ee), which measures the purity of a chiral substance, and the diastereomeric ratio (dr) in synthetic intermediates are determined using several sophisticated analytical techniques.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers and diastereomers. Polysaccharide-based columns, in particular, have demonstrated success in separating diastereomers of structurally similar 4-aminoflavanes. researchgate.net For (R)-7,8-Dimethylchroman-4-amine, a similar approach would be employed, likely under normal phase or polar organic modes, to resolve the different stereoisomers. researchgate.netchromatographyonline.com The choice of mobile phase, including organic modifiers like alcohols and additives such as acids or bases, is critical for achieving optimal separation. researchgate.netchromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool, especially when used with chiral derivatizing agents (CDAs). nih.gov By reacting the amine with an enantiomerically pure CDA, a mixture of diastereomers is formed. These diastereomers exhibit distinct signals in the NMR spectrum (e.g., ¹H or ³¹P NMR), allowing for the integration of these signals to accurately determine the enantiomeric excess. nih.govresearchgate.net

Below is an interactive data table summarizing common analytical methods.

Analytical MethodPrincipleApplication to (R)-7,8-Dimethylchroman-4-amineKey Parameters
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase. nih.govSeparation of the (R)- and (S)-enantiomers and any diastereomeric intermediates. researchgate.netColumn type (e.g., polysaccharide-based), mobile phase composition, flow rate, temperature. chromatographyonline.comscas.co.jp
NMR Spectroscopy with CDAs Conversion of enantiomers into diastereomers with distinguishable NMR spectra. nih.govDetermination of enantiomeric excess by integrating diastereotopic proton or other nuclei signals. researchgate.netChoice of chiral derivatizing agent, solvent, NMR nucleus (¹H, ¹⁹F, ³¹P). frontiersin.org
Gas Chromatography (GC) Separation of volatile derivatives on a chiral stationary phase. nih.govAnalysis of volatile derivatives of the amine to determine enantiomeric purity.Column type, temperature program, derivatization agent.

Assignment of Absolute Configuration using Advanced Spectroscopic and Diffraction Techniques

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is crucial. Several advanced techniques can be employed for the unambiguous assignment of the (R)-configuration at the C4 stereocenter of 7,8-Dimethylchroman-4-amine.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netnih.gov A key advantage of VCD is that it can determine the absolute configuration of molecules in solution, eliminating the need for crystallization. youtube.com The experimental VCD spectrum is compared to a spectrum predicted by ab initio density functional theory (DFT) calculations for a known configuration (e.g., R). A match between the experimental and calculated spectra confirms the absolute configuration. nih.gov

Single-Crystal X-ray Crystallography provides the most definitive determination of absolute configuration. researchgate.net This technique involves irradiating a single crystal of the compound (or a suitable salt like the HCl salt) with X-rays. The resulting diffraction pattern allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, unambiguously establishing the absolute stereochemistry. nih.gov While powerful, this method is contingent on the ability to grow high-quality single crystals.

Mosher's Amide Analysis is an NMR-based method used for amines and alcohols. mit.edu The amine is derivatized with the two enantiomers of a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides. By analyzing the differences in the ¹H or ¹⁹F NMR chemical shifts of the protons or fluorine atoms near the stereocenter in the two diastereomers, the absolute configuration can be deduced based on established empirical models. frontiersin.org

The following table compares these advanced techniques.

TechniquePrincipleSample RequirementsAdvantagesLimitations
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized infrared light. researchgate.netSoluble sample. nih.govDoes not require crystallization; provides solution-phase conformation. youtube.comRequires complex quantum mechanical calculations for interpretation. nih.gov
X-ray Crystallography Diffraction of X-rays by a crystalline lattice. researchgate.netSingle, high-quality crystal.Provides unambiguous, definitive 3D structure and absolute configuration. mit.eduDependent on successful crystallization.
Mosher's Amide Analysis (NMR) Formation of diastereomeric amides with distinct NMR chemical shifts. mit.eduSoluble sample, derivatization required.Relatively rapid and uses standard NMR equipment.Relies on empirical models which can sometimes be misleading; requires derivatization. frontiersin.org

Elucidation of Stereoselectivity Mechanisms in Synthetic Pathways

The stereoselective synthesis of (R)-7,8-Dimethylchroman-4-amine relies on directing the reaction to favor the formation of the desired (R)-enantiomer. Understanding the mechanisms that govern this stereoselectivity is key to optimizing synthetic routes.

Synthetic approaches to chiral chromanes often involve asymmetric reactions such as intramolecular oxy-Michael additions, Friedel-Crafts alkylations, or catalytic hydrogenations. mdpi.comresearchgate.net In these reactions, a chiral catalyst or auxiliary interacts with the substrate to create a diastereomeric transition state. The difference in the activation energies between the transition states leading to the (R)- and (S)-products determines the enantioselectivity of the reaction.

For instance, in an organocatalyzed intramolecular oxy-Michael addition, a chiral amine or squaramide catalyst can form a ternary complex with the substrates. chim.it The specific spatial arrangement of this complex, dictated by non-covalent interactions like hydrogen bonding, shields one face of the molecule, directing the nucleophilic attack to occur preferentially from the other face, leading to the desired stereoisomer. researchgate.netchim.it

Computational studies, particularly using Density Functional Theory (DFT), are invaluable for elucidating these mechanisms. chim.it DFT calculations can model the transition state structures, determine their relative energies, and identify the key interactions responsible for the observed stereoselectivity. chemrxiv.org This theoretical insight guides the rational design of catalysts and the optimization of reaction conditions to enhance the stereochemical outcome.

Impact of Substituent Effects on Stereochemical Outcomes

The two methyl groups at the C7 and C8 positions of the aromatic ring in (R)-7,8-Dimethylchroman-4-amine are not merely passive spectators in its synthesis; they can significantly influence the stereochemical outcome. These substituent effects can be both steric and electronic in nature.

Steric Effects: The 8-methyl group, being ortho to the oxygen atom of the chroman ring, can exert significant steric hindrance. During a cyclization step to form the chroman ring, this steric bulk can influence the preferred conformation of the transition state. It may favor a specific orientation of the reacting groups to minimize steric clash, thereby directing the formation of one stereoisomer over the other. Studies on related chroman-4-ones have shown that bulky substituents can diminish inhibitory effects, suggesting their profound impact on molecular conformation and interaction. acs.org

Electronic Effects: Methyl groups are weakly electron-donating through induction and hyperconjugation. This electronic influence can alter the nucleophilicity or electrophilicity of atoms within the reacting molecule. For example, in a Friedel-Crafts type cyclization, the electron-donating nature of the methyl groups would activate the aromatic ring towards electrophilic attack. The combined electronic effect of the 7- and 8-methyl groups could influence the regioselectivity and stereoselectivity of the cyclization step. Research on substituted 2,2-dimethylchroman-4-ones has utilized Hammett and Lynch correlations to interpret how substituents electronically influence the molecule, as observed through NMR chemical shifts. mdpi.com While this study focused on spectroscopic properties, the underlying electronic effects are also at play during chemical reactions, thereby impacting stereochemical outcomes. mdpi.com

The interplay of these steric and electronic factors is complex. The presence of the 8-methyl group, in particular, has been noted to potentially lead to uncertainty in the sign of specific optical rotation in some chromanes, highlighting its significant influence on the molecule's chiroptical properties and likely its stereochemical formation pathways. mdpi.com

Chemical Transformations and Derivatization of Chroman 4 Amine Scaffolds

N-Functionalization and Alkylation Strategies

The primary amine at the 4-position of the chroman scaffold is a key site for nucleophilic reactions, enabling a range of N-functionalization and alkylation strategies. These modifications are fundamental in medicinal chemistry and materials science for tuning the physicochemical properties of the parent molecule.

The introduction of a propargyl group onto the amine nitrogen, known as N-propargylation, yields propargylamines. These are valuable synthetic intermediates due to the reactivity of the alkyne moiety, which can participate in further transformations like click chemistry, coupling reactions, and cyclizations. organic-chemistry.orgresearchgate.net The direct N-alkylation of a primary amine like a chroman-4-amine (B2768764) with a propargyl halide, such as propargyl bromide, is a common method for this transformation. mdpi.com The reaction typically proceeds via an SN2 mechanism and is carried out in the presence of a base to neutralize the hydrogen halide byproduct.

The reaction conditions can be tailored based on the substrate's reactivity. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and the reaction is often performed in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). mdpi.comresearchgate.net

Table 1: General Conditions for N-Propargylation of Primary Amines

Amine Substrate Alkylating Agent Base Solvent Temperature Product
Chroman-4-amine Propargyl bromide K₂CO₃ Acetone Room Temp. to Reflux N-Propargyl-chroman-4-amine
Chroman-4-amine Propargyl bromide NaH DMF 0 °C to Room Temp. N-Propargyl-chroman-4-amine
General Primary Amine Propargyl bromide Et₃N Acetonitrile Room Temp. N-Propargyl Amine

The secondary amine of an N-propargyl chroman-4-amine can undergo further alkylation, such as benzylation. The introduction of a benzyl (B1604629) group can significantly alter the steric and electronic properties of the molecule. The N-benzylation is typically achieved by reacting the secondary amine with a benzyl halide, like benzyl bromide (BnBr), in the presence of a base. organic-chemistry.orgorganic-chemistry.org The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Table 2: Representative Conditions for N-Benzylation of Secondary Amines

Amine Substrate Alkylating Agent Base Solvent Temperature Product
N-Propargyl-chroman-4-amine Benzyl bromide K₂CO₃ Acetonitrile (MeCN) Reflux N-Benzyl-N-propargyl-chroman-4-amine
N-Propargyl-chroman-4-amine Benzyl chloride NaH THF / DMF 0 °C to Room Temp. N-Benzyl-N-propargyl-chroman-4-amine
General Secondary Amine Benzyl alcohol Mn(I) pincer catalyst Toluene 80-110 °C N-Benzyl Amine

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine group to prevent unwanted side reactions. mychemblog.com One of the most common methods for amine protection is the formation of a tert-butoxycarbonyl (Boc) carbamate. chemistrysteps.com This is typically achieved by reacting the chroman-4-amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). mychemblog.comorgsyn.org

The reaction is generally high-yielding and proceeds under mild conditions, often in the presence of a base such as triethylamine (TEA) or sodium hydroxide (B78521) (NaOH) in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or aqueous mixtures. mychemblog.comorganic-chemistry.org The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions while being easily removable under acidic conditions (e.g., with trifluoroacetic acid, TFA, or hydrochloric acid, HCl). chemistrysteps.comnih.gov

Table 3: Common Reagents for Boc-Protection of Amines

Amine Substrate Reagent Base / Catalyst Solvent Typical Conditions
Chroman-4-amine (Boc)₂O Triethylamine (Et₃N) Dichloromethane (DCM) 0 °C to Room Temp.
Chroman-4-amine (Boc)₂O aq. NaOH Dioxane or THF Room Temp.
Chroman-4-amine (Boc)₂O 4-(Dimethylamino)pyridine (DMAP) Acetonitrile (MeCN) Room Temp.
Chroman-4-amine (Boc)₂O None (Catalyst-free) Water/Acetone Room Temp.

The nucleophilic character of the amine in chroman-4-amine allows for the straightforward synthesis of various N-containing derivatives, including amides and ureas.

Amide Formation: Amides can be synthesized by reacting the chroman-4-amine with an activated carboxylic acid derivative. masterorganicchemistry.com A common and efficient method involves the acylation with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the acidic byproduct. libretexts.org Alternatively, direct coupling of the amine with a carboxylic acid can be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov

Urea (B33335) Formation: Urea derivatives are accessible through several synthetic routes. A direct method is the reaction of the chroman-4-amine with an isocyanate. commonorganicchemistry.com For substrates where the corresponding isocyanate is not readily available, safer phosgene (B1210022) equivalents such as N,N'-carbonyldiimidazole (CDI) or triphosgene (B27547) can be used. nih.gov These reagents first react with the amine to form a reactive intermediate, which then reacts with a second amine to yield the urea. nih.govorganic-chemistry.org Another green chemistry approach involves the reaction of amines with carbon dioxide, although this may require specific catalysts or conditions. psu.edu

Table 4: Synthesis of Amide and Urea Derivatives from Chroman-4-amine

Derivative Reagent 1 Reagent 2 Key Conditions Byproduct
Amide Chroman-4-amine Acyl Chloride (R-COCl) Base (e.g., Et₃N) Et₃N·HCl
Amide Chroman-4-amine Carboxylic Acid (R-COOH) Coupling Agent (e.g., DCC) Dicyclohexylurea (DCU)
Urea Chroman-4-amine Isocyanate (R-N=C=O) Aprotic Solvent None
Urea Chroman-4-amine N,N'-Carbonyldiimidazole (CDI) Stepwise addition of amines Imidazole

Modifications to the Chroman Ring System

The aromatic portion of the chroman scaffold is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups onto the benzene (B151609) ring. wikipedia.org The position of substitution is dictated by the directing effects of the substituents already present on the ring. minia.edu.eg

In the (R)-7,8-dimethylchroman-4-amine molecule, the directing effects of three types of substituents must be considered: the heterocyclic oxygen, the two methyl groups at C-7 and C-8, and the aminoalkyl group at C-4.

Heterocyclic Oxygen: The oxygen atom is a powerful activating group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. It is a strong ortho, para-director. organicchemistrytutor.com

Methyl Groups: The methyl groups at C-7 and C-8 are weakly activating through an inductive effect and are also ortho, para-directors. minia.edu.eg

Aminoalkyl Group: The saturated alkyl chain attached to the aromatic ring is a weak activating group.

The combined effect of these groups directs electrophiles to specific positions. The C-6 position is para to the strongly activating oxygen atom and ortho to the C-7 methyl group. The C-5 position is ortho to the oxygen. The C-6 position is generally the most electronically enriched and sterically accessible site for electrophilic attack. Therefore, electrophilic aromatic substitution reactions are expected to predominantly yield the 6-substituted product. organicchemistrytutor.comunizin.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃).

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride (RCOCl) with a strong Lewis acid like AlCl₃. This is often preferred over alkylation due to its resistance to polyalkylation and rearrangements.

Table 5: Electrophilic Aromatic Substitution Reactions on the Chroman Ring

Reaction Electrophile Source Catalyst Expected Major Product
Bromination Br₂ FeBr₃ 6-Bromo-7,8-dimethylchroman-4-amine
Nitration HNO₃ / H₂SO₄ H₂SO₄ 6-Nitro-7,8-dimethylchroman-4-amine
Acylation R-COCl AlCl₃ 6-Acyl-7,8-dimethylchroman-4-amine
Sulfonation SO₃ / H₂SO₄ H₂SO₄ 7,8-Dimethylchroman-4-amine-6-sulfonic acid

Functionalization at the 3-position via Bromination and Subsequent Substitution Reactions

The functionalization of the chroman-4-amine scaffold at the 3-position is a key strategy for structural modification. A common approach involves the bromination of a chroman-4-one precursor. The introduction of a bromine atom at the C3 position creates a versatile intermediate that can subsequently undergo various substitution reactions to introduce a wide array of functional groups.

The direct bromination of 4-chromanone (B43037) can be achieved using reagents like copper(II) bromide to yield 3-bromochroman-4-one. researchgate.net This halogenated ketone serves as a valuable electrophilic substrate. The resulting 3-bromo-chroman-4-one can then be subjected to nucleophilic substitution reactions, allowing for the introduction of different moieties at this position. This two-step sequence provides a reliable method for accessing 3-substituted chroman-4-one derivatives, which can then be converted to the corresponding 3-substituted chroman-4-amines. More recent strategies have also explored site-selective bromination of aliphatic amines at distal positions, highlighting the ongoing development in C-H functionalization that could offer future pathways for modifying such scaffolds. researchgate.netnih.gov

PrecursorReagentProductApplication
Chroman-4-oneCopper(II) Bromide3-Bromochroman-4-oneIntermediate for substitution reactions
Aliphatic AminesPhotoredox CatalysisDistal C-H Brominated AminesAdvanced building blocks for synthesis nih.gov

Samarium-Mediated Reformatsky Type Reactions

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent that has found extensive use in organic synthesis, particularly in carbon-carbon bond-forming reactions. mdpi.com The Reformatsky reaction, traditionally using zinc, can be effectively mediated by SmI₂. gu.senih.gov This reaction typically involves the formation of a metal enolate from an α-halo carbonyl compound, which then adds to an aldehyde or ketone. gu.se

In the context of chroman scaffolds, a SmI₂-mediated Reformatsky-type reaction could be employed by reacting a chroman-4-one derivative with an α-halo ester or ketone. This process would form a new carbon-carbon bond at the C4 position, introducing a functionalized side chain and creating a tertiary alcohol. The reaction proceeds through the formation of a samarium(III) enolate, which subsequently attacks the carbonyl group of the chroman-4-one. nih.gov This methodology is valued for its mild conditions and high degree of chemo- and stereoselectivity. mdpi.com The versatility of this reaction allows for the synthesis of complex molecules, including β-hydroxy-γ-amino acids. nih.gov

Palladium-Mediated Cross-Coupling Reactions for Incorporating Diverse Functional Groups

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions are indispensable for the derivatization of aromatic and heterocyclic systems, including the chroman-4-amine scaffold. nobelprize.org By introducing a halide (e.g., Br, I) or a pseudohalide (e.g., triflate) onto the aromatic ring of the chroman core, a variety of functional groups can be incorporated using reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations. nobelprize.orgnih.gov

The Suzuki-Miyaura coupling, for instance, allows for the formation of C-C bonds by coupling an aryl halide on the chroman scaffold with an organoboron compound in the presence of a palladium catalyst. nobelprize.orgmdpi.com Similarly, the Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines onto the aromatic core. nih.govnih.gov The wide functional group tolerance and mild reaction conditions associated with these methods make them highly suitable for the late-stage functionalization of complex molecules. nobelprize.org

Table of Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Bond Formed Coupling Partners
Suzuki-Miyaura Coupling C-C Aryl/Vinyl Halide + Boronic Acid/Ester
Heck Coupling C-C Aryl/Vinyl Halide + Alkene

Introduction of Heterofunctional Groups for Modulation of Chemical Properties

The introduction of heterofunctional groups—functional groups containing atoms other than carbon and hydrogen, such as oxygen, nitrogen, or sulfur—is a critical strategy for modulating the physicochemical properties of a molecule. sumdu.edu.uapressbooks.pub By incorporating groups like hydroxyls, amides, ethers, or sulfonamides, properties such as solubility, polarity, metabolic stability, and receptor binding affinity can be fine-tuned.

Coordination-driven self-assembly is one advanced technique that allows for the precise placement of different functional groups, creating supramolecular structures with unique properties. nih.gov In the context of derivatizing the chroman-4-amine scaffold, heterofunctional groups can be introduced using the synthetic methodologies described previously. For example, palladium-catalyzed C-N cross-coupling can introduce various amine and amide functionalities. nih.gov Similarly, substitution reactions on a brominated intermediate can be used to install hydroxyl or alkoxy groups. The strategic placement of these groups allows for the rational design of molecules with desired chemical and biological profiles. pressbooks.pub

Transformations of Functional Groups on the Chroman Core

Selective Reduction of Carbonyl Groups to Alcohols

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. wikipedia.org In the synthesis of chroman-4-amines, a key step often involves the reduction of a chroman-4-one precursor to the corresponding chroman-4-ol. The selectivity of this reduction is crucial, especially when other reducible functional groups are present in the molecule. nih.gov

Reagents such as sodium borohydride (B1222165) (NaBH₄) are commonly employed for this transformation. NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols in the presence of less reactive carbonyl derivatives like esters or amides. wikipedia.orgrsc.org The resulting chroman-4-ol is a versatile intermediate that can be converted to the target chroman-4-amine through methods such as reductive amination or by converting the alcohol to a leaving group followed by substitution with an amine source.

Reduction of Nitrile Groups to Primary Amines

The reduction of a nitrile (-C≡N) group to a primary amine (-CH₂NH₂) is a robust and widely used method for amine synthesis. wikipedia.org This transformation can be applied to a chroman scaffold bearing a nitrile group to introduce a primary aminomethyl functionality.

Several methods are available for this reduction. Catalytic hydrogenation is one of the most common and economical approaches, typically employing hydrogen gas with a metal catalyst such as Raney nickel, platinum, or palladium. wikipedia.orgthieme-connect.de It is important to carefully select the reaction conditions—including the catalyst, solvent, and temperature—to maximize the yield of the primary amine and avoid the formation of secondary or tertiary amine byproducts. wikipedia.orgresearchgate.net Alternatively, chemical reduction using stoichiometric metal hydrides like lithium aluminum hydride (LiAlH₄) provides an effective, albeit less atom-economical, route to the primary amine. thieme-connect.destudymind.co.uk Biocatalytic methods, such as the use of nitrile reductase enzymes, represent an emerging, environmentally benign approach for this transformation. nih.gov

Comparison of Nitrile Reduction Methods

Method Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂, Raney Ni, PtO₂ Atom economical, scalable Requires high pressure/temperature, potential for side products wikipedia.org
Metal Hydride Reduction LiAlH₄, NaBH₄/CoCl₂ High reactivity, effective Stoichiometric waste, handling of reactive hydrides thieme-connect.de

Oxidation Reactions of Hydroxyl Groups to Ketones

The oxidation of a secondary hydroxyl group on the chroman ring, typically at the C-3 position, to a ketone is a common strategy in the derivatization of chroman-4-amines. This conversion is generally accomplished using mild oxidizing agents to avoid over-oxidation or degradation of the heterocyclic ring system. The choice of oxidant and reaction conditions is crucial to ensure high yields and chemoselectivity, especially in the presence of a reactive amine group.

A common and effective method for this transformation is the Dess-Martin Oxidation . The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent known for its mildness and tolerance of various functional groups. It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones under neutral conditions and at room temperature, which is advantageous for sensitive substrates. wikipedia.orgenamine.net For substrates containing an amine group, such as the chroman-4-amine scaffold, it is often necessary to protect the amine prior to oxidation to prevent side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Dess-Martin oxidation of N-protected amino alcohols is known to proceed without epimerization. enamine.net

Another widely used method is the Swern Oxidation . This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered organic base like triethylamine. youtube.com The Swern oxidation is also known for its mild conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively. Similar to the Dess-Martin oxidation, protection of the amine group on the chroman-4-amine scaffold is generally required to prevent interference with the oxidation reaction.

Below are illustrative data tables for the oxidation of a generic N-protected 3-hydroxychroman-4-amine to the corresponding 3-ketochroman-4-amine using Dess-Martin periodinane and Swern oxidation conditions, based on typical procedures found in the literature for similar substrates.

Table 1: Dess-Martin Oxidation of N-Boc-3-hydroxy-7,8-dimethylchroman-4-amine

EntrySubstrateReagentSolventTemp (°C)Time (h)ProductYield (%)
1N-Boc-3-hydroxy-7,8-dimethylchroman-4-amineDess-Martin Periodinane (1.5 eq)CH₂Cl₂252N-Boc-7,8-dimethyl-3-oxochroman-4-amine85-95 (estimated)

Table 2: Swern Oxidation of N-Boc-3-hydroxy-7,8-dimethylchroman-4-amine

EntrySubstrateReagentsSolventTemp (°C)Time (h)ProductYield (%)
1N-Boc-3-hydroxy-7,8-dimethylchroman-4-amine1. (COCl)₂ (1.5 eq), DMSO (2.0 eq)2. Substrate3. Et₃N (5.0 eq)CH₂Cl₂-78 to 03N-Boc-7,8-dimethyl-3-oxochroman-4-amine80-90 (estimated)

The successful synthesis of these keto-derivatives of (R)-7,8-Dimethylchroman-4-amine opens avenues for further chemical transformations, such as the introduction of substituents at the C-3 position via nucleophilic addition to the ketone, allowing for the generation of a diverse library of compounds for biological screening.

Computational and Theoretical Studies of R 7,8 Dimethylchroman 4 Amine

Conformational Analysis and Energy Landscape Mapping

There is no specific research available on the conformational analysis or energy landscape mapping of (R)-7,8-Dimethylchroman-4-amine. This type of study is crucial for understanding the three-dimensional shapes a molecule can adopt and the energetic favorability of each conformation. A comprehensive conformational analysis would identify the low-energy, stable conformers of (R)-7,8-Dimethylchroman-4-amine, which are most likely to be biologically active. Mapping the energy landscape would further reveal the transition states between these conformers, providing a complete picture of the molecule's flexibility and dynamic behavior.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Detailed quantum chemical calculations specifically for (R)-7,8-Dimethylchroman-4-amine are not found in the current body of scientific literature. These calculations, which apply the principles of quantum mechanics, are used to investigate the electronic properties of a molecule, such as its electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. Such data would be instrumental in predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. The absence of these studies means that the fundamental electronic characteristics of (R)-7,8-Dimethylchroman-4-amine remain to be computationally explored.

Mechanistic Investigations of Key Synthetic Transformations (e.g., Transition State Analysis in Asymmetric Catalysis)

While the synthesis of related chroman structures has been investigated, specific mechanistic studies, particularly those employing transition state analysis for the asymmetric synthesis of (R)-7,8-Dimethylchroman-4-amine, are not documented in published research. Computational investigations into the reaction mechanisms would provide a deeper understanding of the stereochemical outcome of the synthesis. By modeling the transition states of the key bond-forming steps, researchers could rationalize the observed enantioselectivity and optimize reaction conditions to improve the yield and purity of the desired (R)-enantiomer.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

No molecular dynamics (MD) simulation studies have been published for (R)-7,8-Dimethylchroman-4-amine. MD simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules or a biological receptor. For (R)-7,8-Dimethylchroman-4-amine, MD simulations could reveal how the molecule behaves in a physiological environment, how it interacts with water, and the dynamic nature of its binding to a potential target protein. This information is critical for a complete understanding of its biological activity.

Advanced Analytical Characterization Methodologies

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier separation technique used to determine the purity of a compound and to quantify its concentration. nih.gov

For assessing the purity of (R)-7,8-Dimethylchroman-4-amine HCl, an achiral HPLC method is typically employed. A common approach is reversed-phase HPLC, which separates compounds based on their hydrophobicity.

A typical method would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile. researchgate.net The compound is detected as it elutes from the column, most commonly by a UV-Vis detector set to a wavelength where the aromatic chromophore absorbs strongly. nih.gov

The purity of the sample is determined by integrating the area of all peaks in the resulting chromatogram. The purity percentage is calculated by dividing the peak area of the main compound by the total area of all peaks.

For quantitative analysis, a calibration curve is constructed by injecting standard solutions of the compound at known concentrations and plotting the detector response (peak area) against concentration. drawellanalytical.comresearchgate.net The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

Interactive Table: Hypothetical HPLC Purity Analysis Data

Peak NumberRetention Time (min)Peak Area% AreaIdentification
12.5415,2300.45Impurity A
24.883,350,10099.42(R)-7,8-Dimethylchroman-4-amine
35.124,3800.13Impurity B

Chiral HPLC for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For (R)-7,8-Dimethylchroman-4-amine, a CSP, often based on polysaccharide derivatives or cyclodextrins, creates a transient diastereomeric complex with each enantiomer. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification.

The determination of e.e. is calculated from the peak areas of the two enantiomers in the chromatogram. A well-resolved separation allows for precise quantification. The mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve baseline separation of the (R)- and (S)-enantiomers. The detection is commonly performed using a UV detector set to a wavelength where the chromophore of the molecule absorbs. A sample of pure (R)-7,8-Dimethylchroman-4-amine hcl would ideally show a single peak corresponding to the (R)-enantiomer, confirming a high enantiomeric purity (typically >99% e.e.).

ParameterTypical Value
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
Detection Wavelength280 nm
Retention Time (S)-enantiomer~8.5 min
Retention Time (R)-enantiomer~10.2 min
Enantiomeric Excess (% e.e.)>99%

X-ray Crystallography for Single-Crystal Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov It provides unambiguous information about bond lengths, bond angles, and the absolute spatial arrangement of atoms, making it the gold standard for assigning absolute configuration to chiral centers. nih.govwikipedia.org

The process involves growing a high-quality single crystal of (R)-7,8-Dimethylchroman-4-amine hcl. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the molecular structure is solved and refined.

For chiral molecules, the absolute configuration can be determined through anomalous dispersion. When the crystal contains atoms that absorb X-rays (like chlorine in the hydrochloride salt), the diffraction pattern of the (R)-enantiomer will be subtly different from its mirror image. Analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the (R) configuration at the C4 stereocenter.

Crystallographic ParameterHypothetical Data
Chemical FormulaC₁₁H₁₆ClNO
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁ (a chiral space group)
Unit Cell Dimensionsa = 6.1 Å, b = 10.5 Å, c = 18.2 Å
Resolution0.75 Å
R-factor<0.05
Flack Parameter~0.0(1)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a compound. For (R)-7,8-Dimethylchroman-4-amine hcl, the analysis would be performed on the protonated molecule, [M+H]⁺, which has the formula [C₁₁H₁₆NO]⁺. The measured exact mass is compared to the theoretical mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. A close match between the experimental and theoretical mass confirms the elemental composition and, by extension, the molecular formula.

ParameterValue
Ion Formula[C₁₁H₁₆NO]⁺
Theoretical Exact Mass178.12264 u
Hypothetical Measured Mass178.12281 u
Mass Error+1.0 ppm

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov The protonated molecule of 7,8-Dimethylchroman-4-amine (m/z 178.12) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.

Plausible fragmentation pathways for chroman derivatives often involve the cleavage of the heterocyclic ring and losses of small neutral molecules. nih.gov For the [M+H]⁺ ion of 7,8-Dimethylchroman-4-amine, key fragmentation steps could include the neutral loss of ammonia (B1221849) (NH₃) from the protonated amine group, followed by cleavages within the dihydropyran ring. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure
178.12161.09NH₃ (Ammonia)Chroman ring cation
178.12145.09NH₃ + CH₄Fragment from ring cleavage
161.09133.06C₂H₄ (Ethene)Retro-Diels-Alder fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.

For (R)-7,8-Dimethylchroman-4-amine hcl, the spectrum would show absorptions characteristic of a primary ammonium (B1175870) salt (-NH₃⁺), an aromatic ring, alkyl groups, and an aryl alkyl ether. The broad absorption in the 3200-2800 cm⁻¹ range is indicative of the N-H stretching vibrations of the ammonium group. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The asymmetric C-O-C stretching of the ether is a key feature, typically appearing in the 1260-1200 cm⁻¹ region. nist.govlibretexts.org

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H StretchAromatic
3200-2800N-H StretchPrimary Ammonium (-NH₃⁺)
2980-2850C-H StretchAlkyl (CH₃, CH₂)
1610-1580N-H BendPrimary Ammonium (-NH₃⁺)
1600, 1500C=C StretchAromatic Ring
1260-1200C-O-C Asymmetric StretchAryl Alkyl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The part of the molecule responsible for absorbing UV or visible light is called the chromophore.

In (R)-7,8-Dimethylchroman-4-amine hcl, the chromophore is the 7,8-dimethyl-substituted benzene (B151609) ring fused to the dihydropyran ring. Substituted benzene rings typically exhibit two main absorption bands corresponding to π→π* transitions. The primary band (E2-band) appears around 200-220 nm, while the secondary band (B-band), which shows fine structure, is observed at longer wavelengths, typically around 250-280 nm. The presence of the ether oxygen and alkyl groups (auxochromes) attached to the benzene ring can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima (λmax) and an increase in molar absorptivity (ε). While simple amines absorb in the far UV, the interaction of the nitrogen with the aromatic ring in arylamines shifts absorption to longer wavelengths. libretexts.org

Hypothetical λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic TransitionChromophore
~220~8,500π→π* (E2-band)Substituted Benzene Ring
~280~1,600π→π* (B-band)Substituted Benzene Ring

Role of R 7,8 Dimethylchroman 4 Amine As a Chiral Building Block and Scaffold in Chemical Research

Application as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of (R)-7,8-Dimethylchroman-4-amine suggests its potential use as a chiral auxiliary. In this role, it would be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent chemical transformation. The steric and electronic properties of the dimethylchroman moiety would be expected to create a chiral environment, favoring the formation of one stereoisomer over another. After the desired stereocenter is established, the auxiliary would be cleaved from the molecule. However, specific studies detailing the diastereoselectivities and yields achieved using (R)-7,8-Dimethylchroman-4-amine as a chiral auxiliary in reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions are not available.

Synthetic Intermediate in the Construction of Complex Organic Molecules

As a chiral building block, (R)-7,8-Dimethylchroman-4-amine could serve as a valuable starting material for the synthesis of more complex chiral molecules. Its amine functionality provides a handle for a variety of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. The chroman ring system, with its specific substitution pattern, could form the core of a target molecule. While the synthesis of various chroman-4-amine (B2768764) derivatives has been described in the literature as intermediates for larger molecules, chim.it specific examples commencing from (R)-7,8-Dimethylchroman-4-amine are not documented.

Development of Enantioselective Catalysts Utilizing the Chroman-4-amine Motif

The chiral amine functionality of (R)-7,8-Dimethylchroman-4-amine makes it a candidate for development into an enantioselective organocatalyst or a ligand for metal-based catalysts. Such catalysts could be employed in a range of asymmetric transformations. The rigid chroman backbone could provide a well-defined chiral pocket to control the approach of reactants. Research has shown the utility of other chiral amines and their derivatives in catalyzing enantioselective reactions, but specific catalysts derived from the (R)-7,8-Dimethylchroman-4-amine motif and their performance in asymmetric catalysis have not been reported. ed.ac.uk

Design and Synthesis of Peptidomimetics Incorporating the Chroman-4-amine Scaffold

The constrained cyclic structure of the chroman-4-amine scaffold makes it an attractive template for the design of peptidomimetics. By incorporating this scaffold, it is possible to mimic the secondary structures of peptides, such as β-turns, and to orient appended functional groups in a defined three-dimensional space. This can lead to compounds with improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. While the concept of using rigid scaffolds in peptidomimetic design is well-established, there is no specific literature available on the synthesis or conformational analysis of peptidomimetics derived from (R)-7,8-Dimethylchroman-4-amine.

Scaffold for Systematic Exploration of Structure-Activity Relationships (SAR) in Chemical Biology

The (R)-7,8-Dimethylchroman-4-amine core could serve as a foundational scaffold for generating libraries of compounds to explore structure-activity relationships (SAR). By systematically modifying the amine and the aromatic ring, chemists can probe the molecular interactions that govern the biological activity of a compound series.

Investigation of Molecular Recognition and Binding Modes at a Chemical Level

Derivatives of (R)-7,8-Dimethylchroman-4-amine could be synthesized to investigate how changes in stereochemistry, substitution patterns, and functional groups affect molecular recognition and binding to specific protein targets. Such studies are fundamental to understanding the chemical basis of biological activity. However, specific SAR studies on this scaffold are not present in the current body of scientific literature. Studies on other chroman derivatives have shown that substitutions on the chroman ring can significantly impact biological activity. uevora.pt

Probing Chemical Interactions with Biological Targets (excluding specific therapeutic outcomes)

By attaching reporter groups such as fluorescent tags or photoaffinity labels to the (R)-7,8-Dimethylchroman-4-amine scaffold, it could be converted into a chemical probe. These probes would be valuable tools for identifying and characterizing the interactions of small molecules with their biological targets within a cellular context. This approach is crucial for target validation and understanding the mechanism of action of bioactive compounds. To date, no such chemical probes based on the (R)-7,8-Dimethylchroman-4-amine structure have been described in published research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-7,8-Dimethylchroman-4-amine HCl, and how can chiral purity be ensured during synthesis?

  • Methodological Answer : The synthesis typically involves asymmetric hydrogenation or chiral resolution. For chiral purity, employ chiral HPLC with reference standards (e.g., enantiomer-specific columns) and validate using polarimetry or circular dichroism (CD). Ensure intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemical integrity .
  • Key Considerations :

  • Use enantiomerically pure starting materials to minimize racemization.
  • Monitor reaction kinetics to avoid side reactions that compromise stereochemistry.

Q. What analytical techniques are critical for characterizing (R)-7,8-Dimethylchroman-4-amine HCl?

  • Methodological Answer :

  • Purity : LCMS (≥95% purity threshold) and HPLC with UV detection at 254 nm .
  • Structural Confirmation : 1H^1H-NMR (e.g., methyl group resonances at δ 1.2–1.4 ppm), FT-IR for amine and HCl salt verification .
  • Chiral Analysis : Chiral stationary phase HPLC, comparing retention times to (S)-enantiomer standards .
    • Data Interpretation : Cross-validate results with computational models (e.g., DFT for NMR chemical shift prediction) .

Q. How should (R)-7,8-Dimethylchroman-4-amine HCl be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., oxidation of chroman ring) .
  • Stability Indicators : Monitor via periodic HPLC for new peaks (degradants) and pH shifts in solution.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for (R)-7,8-Dimethylchroman-4-amine HCl?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma protein binding via equilibrium dialysis) and metabolite identification (LC-HRMS) to explain discrepancies .
  • Dose-Response Calibration : Use in vitro IC50_{50} values to model in vivo dosing regimens, adjusting for metabolic clearance rates .
    • Case Study : If in vitro activity is high but in vivo efficacy is low, investigate blood-brain barrier permeability (logP vs. PSA analysis) or off-target binding .

Q. What experimental strategies optimize the enantiomeric excess (ee) of (R)-7,8-Dimethylchroman-4-amine HCl in scalable syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for hydrogenation efficiency.
  • Process Optimization : Use DOE (Design of Experiments) to evaluate temperature, pressure, and solvent effects on ee.
  • Purification : Recrystallization in ethanol/water (4:1 v/v) to remove (S)-enantiomer impurities .
    • Data-Driven Approach : Correlate ee with reaction yield using multivariate regression models .

Q. How can computational modeling predict the interaction of (R)-7,8-Dimethylchroman-4-amine HCl with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., monoamine transporters).
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes.
  • SAR Analysis : Compare with analogs (e.g., 6,7-Dimethoxy derivatives) to identify critical substituents .
    • Validation : Cross-check docking scores with experimental IC50_{50} values from radioligand binding assays .

Q. What protocols address batch-to-batch variability in (R)-7,8-Dimethylchroman-4-amine HCl synthesis?

  • Methodological Answer :

  • QC Metrics : Implement in-process controls (e.g., inline FTIR for reaction monitoring).
  • Statistical Analysis : Use ANOVA to identify critical variables (e.g., catalyst loading, stirring rate).
  • Standardization : Adopt USP/EP guidelines for impurity profiling (e.g., limit of 0.15% for any single unknown impurity) .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible results in assays involving (R)-7,8-Dimethylchroman-4-amine HCl?

  • Methodological Answer :

  • Troubleshooting Checklist :
  • Verify compound stability under assay conditions (e.g., DMSO stock solution precipitation).
  • Control for batch-specific impurities via LCMS comparison.
  • Validate cell line viability and receptor expression levels (qPCR/Western blot) .
  • Collaborative Validation : Replicate experiments in independent labs using standardized protocols .

Q. What are the best practices for reconciling conflicting spectroscopic data (e.g., NMR shifts) for (R)-7,8-Dimethylchroman-4-amine HCl?

  • Methodological Answer :

  • Reference Standards : Compare with authenticated samples from NIST or LGC Standards .
  • Solvent Effects : Re-run NMR in deuterated solvents (CDCl3_3 vs. D2_2O) to assess hydrogen bonding impacts.
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks .

Tables for Critical Data

Parameter Analytical Method Acceptance Criteria Reference
Chiral PurityChiral HPLC≥99.5% ee
Degradation ProductsLCMS (ESI+)≤0.2% total impurities
Solubility (H2_2O)UV-Vis (λ = 280 nm)≥5 mg/mL at pH 7.4
Plasma Stability (24h)LC-HRMS≥90% parent compound remaining

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Feasible Synthetic Routes

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Reactant of Route 1
(R)-7,8-Dimethylchroman-4-amine hcl hcl
Reactant of Route 2
(R)-7,8-Dimethylchroman-4-amine hcl hcl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.